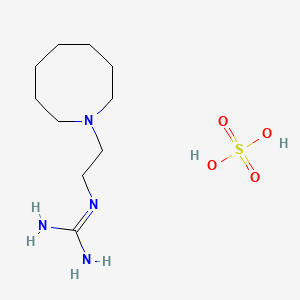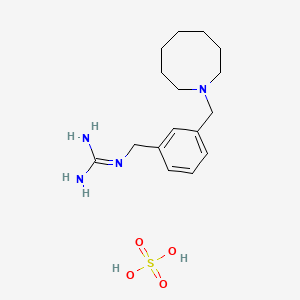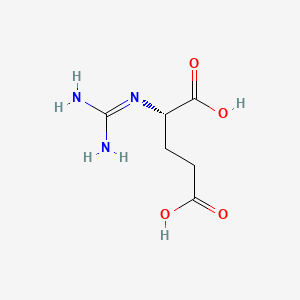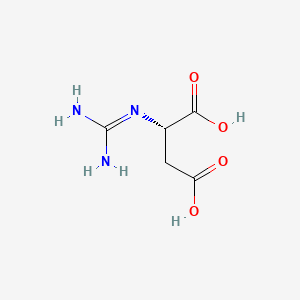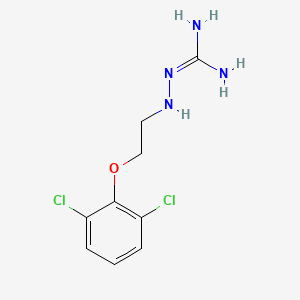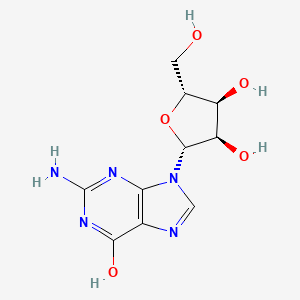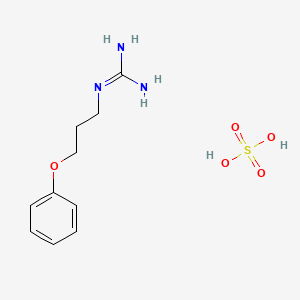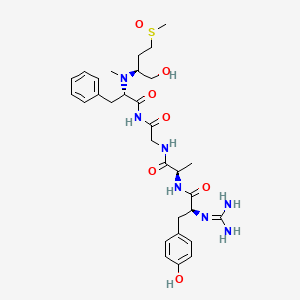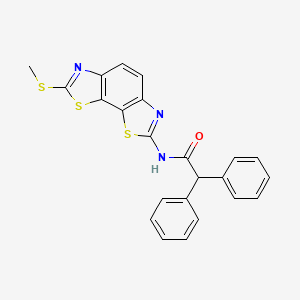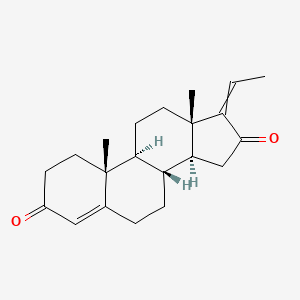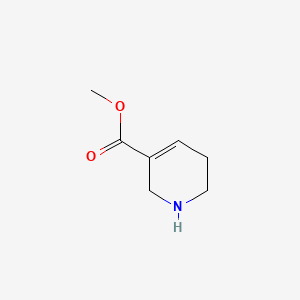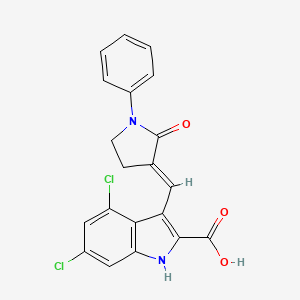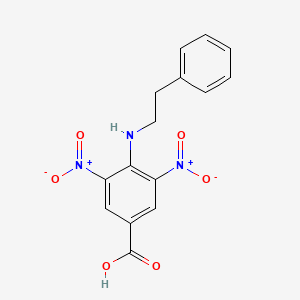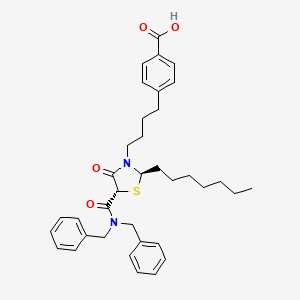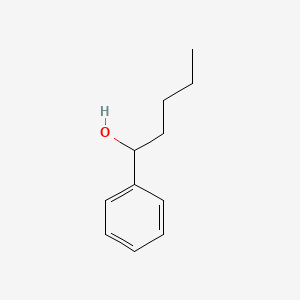
芬尼戊醇
概述
科学研究应用
作用机制
芬尼戊醇通过调节大脑中特定神经递质(尤其是γ-氨基丁酸 (GABA))的活性来发挥其作用。它作为 GABA-A 受体的正向变构调节剂,增加受体对 GABA 的亲和力。这导致氯离子流入增加和神经元超极化,使其不太可能过度放电。 此外,芬尼戊醇抑制电压门控钠通道,进一步降低神经元兴奋性 .
生化分析
Biochemical Properties
Fenipentol is involved in biochemical reactions within the body. It interacts with various enzymes, proteins, and other biomolecules. For instance, Fenipentol has been found to stimulate plasma secretion and exocrine pancreatic secretion . It also has the property of Cholagogues and Choleretics .
Cellular Effects
Fenipentol has significant effects on various types of cells and cellular processes. It influences cell function by modulating the activity of specific neurotransmitters in the brain, particularly gamma-Aminobutyric acid (GABA) . By enhancing GABAergic activity, Fenipentol helps to stabilize neuronal firing and prevent the abnormal electrical activity that leads to seizures .
Molecular Mechanism
Fenipentol exerts its effects at the molecular level through several mechanisms. More specifically, Fenipentol appears to act as a positive allosteric modulator of the GABA-A receptor, thereby increasing the receptor’s affinity for GABA . This results in increased chloride ion influx and hyperpolarization of the neuron, making it less likely to fire excessively .
Temporal Effects in Laboratory Settings
It is known that Fenipentol has a significant impact on neuronal excitability, which could potentially have long-term effects on cellular function .
Metabolic Pathways
It is known that Fenipentol interacts with GABA-A receptors, suggesting that it may be involved in the GABAergic signaling pathway .
准备方法
合成路线和反应条件
芬尼戊醇可以通过使用硼氢化钠 (NaBH₄) 作为还原剂还原 1-苯基戊烷-1-酮来合成。反应通常在室温下以乙醇为溶剂进行。 还原过程将酮基转化为羟基,从而形成芬尼戊醇 .
工业生产方法
芬尼戊醇的工业生产涉及类似的合成路线,但规模更大。该工艺包括使用大型反应器和优化反应条件,以确保高收率和纯度。 然后通过蒸馏或重结晶技术纯化产品,以获得所需的化合物 .
化学反应分析
反应类型
芬尼戊醇会发生多种化学反应,包括:
氧化: 芬尼戊醇可以使用高锰酸钾 (KMnO₄) 或三氧化铬 (CrO₃) 等氧化剂氧化成 1-苯基戊烷-1-酮。
还原: 如前所述,芬尼戊醇是通过还原 1-苯基戊烷-1-酮合成的。
常用试剂和条件
氧化: 酸性介质中的高锰酸钾 (KMnO₄)。
还原: 乙醇中的硼氢化钠 (NaBH₄)。
主要生成物
氧化: 1-苯基戊烷-1-酮。
还原: 芬尼戊醇。
相似化合物的比较
类似化合物
1-苯基-1-丁醇: 结构相似,但碳链更短。
1-苯基-1-己醇: 结构相似,但碳链更长。
苯甲醇: 缺少芬尼戊醇中存在的额外碳链.
独特性
芬尼戊醇胆汁分泌促进和抗癫痫特性的独特组合使其有别于其他类似化合物。 它调节 GABA 能活性并抑制钠通道的能力使其成为治疗癫痫和相关疾病的有效候选药物 .
属性
IUPAC Name |
1-phenylpentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-2-3-9-11(12)10-7-5-4-6-8-10/h4-8,11-12H,2-3,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVGORFFCBUIFIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4046818 | |
| Record name | Fenipentol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4046818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
583-03-9 | |
| Record name | 1-Phenyl-1-pentanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=583-03-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fenipentol [INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000583039 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | fenipentol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8478 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenemethanol, .alpha.-butyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Fenipentol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4046818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fenipentol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.632 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FENIPENTOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3FZE77O60 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
